Bromfenac
Overview
Description
Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat postoperative pain and inflammation of the eye . It is available only with a doctor’s prescription .
Synthesis Analysis
The synthesis of Bromfenac involves adding o-aminophenylacetic acid into a solvent, adding acetic anhydride for reaction at room temperature, and slowly adding a reaction auxiliary agent to generate a mixed solution containing an intermediate .
Molecular Structure Analysis
Bromfenac has a molecular formula of C15H12BrNO3 . Its molecular weight is 334.17 . It has a structural resemblance with Diclofenac sodium .
Chemical Reactions Analysis
A new rapid stability-indicating reversed-phase UPLC method was developed and validated for the determination of Bromfenac sodium and its impurities in Bromfenac ophthalmic solution .
Physical And Chemical Properties Analysis
Bromfenac Sodium has a molecular weight of 356.15 and is soluble in DMSO at 50 mg/mL .
Scientific Research Applications
Hepatotoxicity Studies
Bromfenac, a nonsteroidal anti-inflammatory drug (NSAID), has been linked to severe hepatotoxicity. Fontana et al. (1999) described four cases where bromfenac led to acute liver failure, requiring liver transplantation in three cases and resulting in one death. These findings highlighted the risks of bromfenac hepatotoxicity, particularly with prolonged use, and underscored the need for careful monitoring and possibly discontinuing its use in the medical community (Fontana et al., 1999).
Pharmacokinetics and Pharmacodynamics
Skjodt and Davies (1999) explored the pharmacokinetics and pharmacodynamics of bromfenac, noting its rapid plasma concentration peak and extensive binding to plasma albumin. The study provided insights into the linear relationship between plasma concentration and dosage, as well as the impact of renal and hepatic diseases on bromfenac's disposition kinetics (Skjodt & Davies, 1999).
Ophthalmic Applications
A significant body of research has investigated bromfenac's efficacy in ophthalmology. Rovere et al. (2016) demonstrated that topical bromfenac effectively reduced retinal gliosis and inflammation following optic nerve crush in an animal model, indicating its potential in treating retinal injuries (Rovere et al., 2016). Schechter (2019) reviewed various clinical studies where bromfenac formulations were used for ocular conditions beyond cataract surgery, such as macular edema and inflammation related to age-related macular degeneration, highlighting its versatility and safety in different ophthalmic applications (Schechter, 2019).
Bioactivation and Toxicity
Driscoll, Yadav, and Shah (2018) investigated the bioactivation of bromfenac, focusing on its metabolism to reactive intermediates. This study contributed to understanding the drug's hepatotoxicity and highlighted the need for further research into the mechanisms of bromfenac's adverse effects (Driscoll, Yadav, & Shah, 2018).
Safety And Hazards
Future Directions
Bromfenac is commonly used to treat postoperative inflammation and pain following cataract surgery . It is also used for conditions other than cataract surgery or pseudophakic CME . Additional studies are warranted to further define the potential role of bromfenac ophthalmic solution in clinical practice .
properties
IUPAC Name |
2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPLOVFIXSTCRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91714-93-1 (Na salt) | |
Record name | Bromfenac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7040655 | |
Record name | Bromfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bromfenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.26e-02 g/L | |
Record name | Bromfenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure. | |
Record name | Bromfenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bromfenac | |
CAS RN |
91714-94-2 | |
Record name | Bromfenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91714-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromfenac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromfenac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bromfenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864P0921DW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bromfenac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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